4-(Morpholin-4-ylcarbonyl)phenyl acetate
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Overview
Description
4-(Morpholin-4-ylcarbonyl)phenyl acetate is a chemical compound that features a morpholine ring attached to a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-ylcarbonyl)phenyl acetate typically involves the reaction of morpholine with phenyl acetate under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the morpholine and phenyl acetate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-ylcarbonyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl acetate oxides, while reduction could produce phenyl acetate alcohols.
Scientific Research Applications
4-(Morpholin-4-ylcarbonyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylcarbonyl)phenyl acetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The phenyl acetate group may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-ylcarbonyl)phenylboronic acid: This compound features a boronic acid group instead of an acetate group, which can alter its reactivity and applications.
Morpholin-4-yl-phenyl-acetic acid: This compound has an acetic acid group, which may affect its solubility and biological activity.
Uniqueness
4-(Morpholin-4-ylcarbonyl)phenyl acetate is unique due to its specific combination of a morpholine ring and a phenyl acetate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
[4-(morpholine-4-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C13H15NO4/c1-10(15)18-12-4-2-11(3-5-12)13(16)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3 |
InChI Key |
PUOFRCSWOOHEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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